Dioctadecylamidoglycylspermine
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Overview
Description
It is known for its ability to form complexes with DNA, facilitating the efficient transfer of genetic material into various eukaryotic cells . This compound is widely used in molecular biology and biotechnology for its role in transfection, which is the process of introducing nucleic acids into cells.
Preparation Methods
Transfectam is synthesized through a series of chemical reactions involving the conjugation of spermine with dioctadecylamide. The synthetic route typically involves the following steps:
Synthesis of Dioctadecylamide: This involves the reaction of octadecylamine with octadecanoic acid to form dioctadecylamide.
Conjugation with Spermine: Dioctadecylamide is then reacted with spermine under controlled conditions to form dioctadecylamidoglycylspermine.
Industrial production methods for Transfectam involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps to remove any impurities and ensure the final product meets the required specifications .
Chemical Reactions Analysis
Transfectam undergoes several types of chemical reactions, primarily involving its interaction with nucleic acids:
Complexation with DNA: Transfectam forms complexes with DNA through electrostatic interactions between its cationic lipid headgroups and the negatively charged phosphate backbone of DNA.
Stability and Condensation: The state of DNA condensation can be influenced by the medium composition, which affects the transfection efficiency.
Common reagents used in these reactions include sodium chloride, which is often used in the preparation of DNA/Transfectam complexes. The major product formed from these reactions is the Transfectam-DNA complex, which is capable of mediating efficient gene transfer into cells .
Scientific Research Applications
Transfectam has a wide range of scientific research applications, including:
Gene Modification: It is used in gene editing techniques such as CRISPR-Cas9 to deliver genetic material into cells for genome editing.
Protein Expression: Transfectam is employed to introduce plasmid DNA or RNA into cells to produce recombinant proteins, which are essential for various research and therapeutic purposes.
Vaccine Development: Transfectam plays a role in the development of vaccines by facilitating the delivery of mRNA into cells.
Cell and Gene Therapy: It is used in the development of cell and gene therapies, including immunotherapy, by enabling the efficient transfection of therapeutic genes into target cells.
Mechanism of Action
The mechanism of action of Transfectam involves its ability to form complexes with DNA, which are then taken up by cells through endocytosis. Once inside the cell, the DNA is released from the complex and transported to the nucleus, where it can be transcribed and translated into the desired protein. The efficiency of this process is influenced by the state of DNA condensation and the composition of the transfection medium .
Comparison with Similar Compounds
Transfectam is compared with other cationic lipids used in gene delivery, such as:
Lipofectamine: Another widely used cationic lipid for transfection, known for its high efficiency and low cytotoxicity.
DOTAP (1,2-dioleoyl-3-trimethylammonium-propane): A cationic lipid that forms liposomes for gene delivery, similar to Transfectam.
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): Often used as a helper lipid in combination with other cationic lipids to enhance transfection efficiency.
Transfectam is unique in its structure, which includes a multivalent headgroup that enhances its ability to form stable complexes with DNA, leading to higher transfection efficiency compared to monovalent cationic lipids .
Properties
CAS No. |
124050-77-7 |
---|---|
Molecular Formula |
C49H102N6O2 |
Molecular Weight |
807.4 g/mol |
IUPAC Name |
(2S)-2,5-bis(3-aminopropylamino)-N-[2-(dioctadecylamino)acetyl]pentanamide |
InChI |
InChI=1S/C49H102N6O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44-55(45-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)46-48(56)54-49(57)47(53-43-37-40-51)38-35-41-52-42-36-39-50/h47,52-53H,3-46,50-51H2,1-2H3,(H,54,56,57)/t47-/m0/s1 |
InChI Key |
OPCHFPHZPIURNA-MFERNQICSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CC(=O)NC(=O)C(CCCNCCCN)NCCCN |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CC(=O)NC(=O)[C@H](CCCNCCCN)NCCCN |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CC(=O)NC(=O)C(CCCNCCCN)NCCCN |
Synonyms |
1-DOGS dioctadecylamidoglycylspermine Transfectam |
Origin of Product |
United States |
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